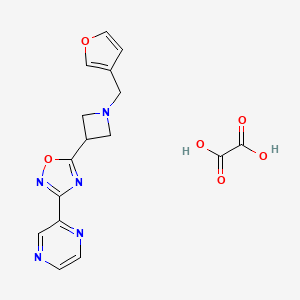

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

5-[1-(furan-3-ylmethyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2.C2H2O4/c1-4-20-9-10(1)6-19-7-11(8-19)14-17-13(18-21-14)12-5-15-2-3-16-12;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXZGTXAVWPDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=COC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a synthetic compound known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Structural Characteristics

The compound features a unique structural arrangement comprising:

- Oxadiazole ring : Recognized for its biological activity.

- Furan moiety : Contributes to the compound's reactivity.

- Azetidine structure : Enhances pharmacological properties.

The molecular formula is CHNO with a molecular weight of approximately 309.27 g/mol.

Antimicrobial Activity

The oxadiazole ring is associated with significant antimicrobial properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit:

- Antibacterial effects : Effective against various bacterial strains.

- Antifungal properties : Demonstrated activity against fungal infections.

- Antiviral capabilities : Potential efficacy against viral pathogens.

A study highlighted that compounds containing the 1,2,4-oxadiazole core showed broad-spectrum antimicrobial activity, making them suitable candidates for drug development in treating infections .

Anticancer Properties

Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation. Specific findings include:

- Inhibition of cancer cell lines : Studies have reported effective inhibition against various cancer cell lines.

- Mechanisms of action : The anticancer effects may involve apoptosis induction and cell cycle arrest.

For instance, a study on structurally similar compounds indicated that certain oxadiazoles exhibited potent anticancer activity through mechanisms involving the modulation of key signaling pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression. The presence of both furan and pyrazine moieties may enhance these effects through synergistic interactions .

Case Studies and Research Findings

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme inhibition : The compound may inhibit key enzymes involved in pathogen survival or cancer cell proliferation.

- Binding affinity studies : Interaction studies reveal its potential to bind effectively to target proteins, enhancing its therapeutic profile.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit broad-spectrum antibacterial and antifungal activities. The presence of furan and pyrazine groups in this compound may enhance its effectiveness against various pathogens. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The oxadiazole ring is associated with anticancer properties. Preliminary studies suggest that 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate may exhibit cytotoxic effects against several cancer cell lines. This makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Compounds with oxadiazole structures have also been noted for their anti-inflammatory properties. The unique combination of functional groups in this compound may contribute to modulating inflammatory pathways, which is critical in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |

| Study B | Anticancer Efficacy | Showed cytotoxic effects on MCF7 breast cancer cells with IC50 values indicating potent action. |

| Study C | Anti-inflammatory Potential | Indicated reduced levels of pro-inflammatory cytokines in vitro. |

These findings highlight the compound's potential as a lead structure for drug development targeting infections and cancers.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Azetidine Derivatives)

The azetidine ring at position 5 is a common scaffold in oxadiazole derivatives. Key analogs include:

Key Observations :

Substituent Variations at Position 3 (Heteroaryl Groups)

The pyrazin-2-yl group at position 3 is critical for π-π stacking and hydrogen bonding. Notable analogs:

Key Observations :

- Pyridyl/pyrazinyl groups enhance binding to kinases and receptors due to nitrogen-rich aromaticity .

- Chlorinated heterocycles improve potency, likely through increased electrophilicity and target affinity .

Physicochemical and Pharmacokinetic Profiles

Solubility and Bioavailability

- Oxalate salts : The oxalate counterion in the target compound improves aqueous solubility compared to free bases (e.g., 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride, solubility: 12 mg/mL ).

- Lipophilicity : Thiophene-substituted analogs (logP ~2.5) exhibit higher membrane permeability than furan derivatives (logP ~1.8) .

Q & A

Basic: What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole scaffold is typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives or through [3+2] cycloaddition. For analogs, iridium-catalyzed amination (e.g., using crotyl acetate and piperidine intermediates in DME solvent at 50°C with Cs₂CO₃ as a base) has achieved yields >90% . Flash column chromatography (hexane:ethyl acetate gradients) or HPLC purification ensures purity . Microreactor systems enable rapid multistep synthesis, though scalability for azetidine-containing derivatives requires optimization .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., furan methylene protons at δ ~4.5 ppm, pyrazine aromatic signals) .

- HRMS : Validates molecular ion peaks (e.g., [M+H⁺] for exact mass matching) .

- SFC (Supercritical Fluid Chromatography) : Determines enantiomeric excess (ee >97% in stereoselective syntheses) .

- FTIR : Identifies oxadiazole C=N stretches (~1600 cm⁻¹) and oxalate carbonyl bands .

Advanced: How do reaction conditions influence stereoselectivity in azetidine-functionalized oxadiazoles?

Chiral catalysts (e.g., iridium-based systems) and steric effects from the furan-3-ylmethyl group direct enantioselectivity. For example, bulky substituents on azetidine may hinder racemization, as seen in SFC analyses of related compounds (ee >97%) . Solvent polarity (e.g., DME vs. THF) and temperature (50°C optimal in ) also modulate stereochemical outcomes .

Advanced: What strategies resolve contradictions in biological activity across structurally similar oxadiazoles?

Discrepancies in cytotoxicity (e.g., selective activity in breast cancer vs. colorectal lines) may arise from substituent electronic effects. For instance:

- Electron-withdrawing groups (e.g., CF₃ on phenyl) enhance apoptosis induction by stabilizing target binding .

- Heterocyclic variations : Pyrazine (as in the target compound) vs. pyridyl groups alter solubility and membrane permeability, affecting potency .

Comparative assays (e.g., flow cytometry for cell cycle arrest) and target validation (e.g., photoaffinity labeling for TIP47 identification) clarify mechanisms .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

- Solubility : Oxalate salts improve aqueous solubility vs. free bases. DMSO or PEG-based vehicles are recommended for in vitro studies .

- Stability : Monitor hydrolysis of the oxadiazole ring under acidic/basic conditions via HPLC. Storage at 2–8°C in inert atmospheres prevents degradation .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Key SAR insights from analogs include:

- Azetidine vs. piperidine : Smaller azetidine rings enhance metabolic stability but may reduce binding affinity .

- Furan substitution : 3-Positional methylation (furan-3-yl) improves lipophilicity vs. 2-substituted furans .

- Pyrazine role : Acts as a hydrogen-bond acceptor, critical for target engagement (e.g., kinase inhibition) .

Docking studies and fragment-based design (using X-ray crystallography data from related oxadiazoles) can prioritize modifications .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

- MX-1 xenografts : Used for analogs with proven in vivo activity .

- Dosing considerations : Adjust for oxalate’s bioavailability using pharmacokinetic profiling (e.g., IV vs. oral administration). Rodent dose conversion: Apply body surface area scaling (e.g., mouse-to-human multiplier = 12.3) .

Basic: Why is the oxalate counterion selected, and how does it impact crystallography?

Oxalate improves crystallinity for X-ray diffraction, enabling precise structural determination. Its acidic protons form hydrogen bonds with the oxadiazole nitrogen, stabilizing the salt form. SHELX software refines crystal structures, though twinning may occur in azetidine-containing derivatives .

Advanced: How to address low yields in azetidine coupling steps?

- Activation : Use Mitsunobu conditions (e.g., DIAD/Ph₃P) for azetidine N-alkylation .

- Catalyst screening : Pd-mediated cross-coupling or photoredox catalysis may enhance efficiency for furan-azetidine linkages .

Advanced: What computational tools predict binding modes with molecular targets like HIF-1 or TIP47?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.